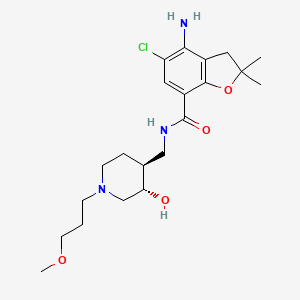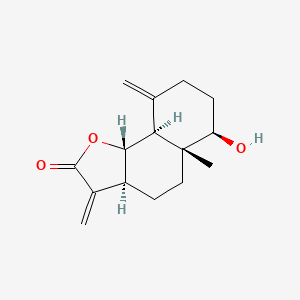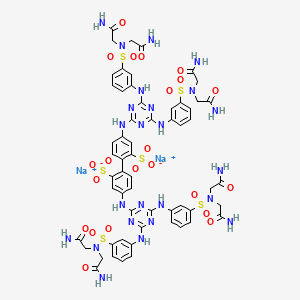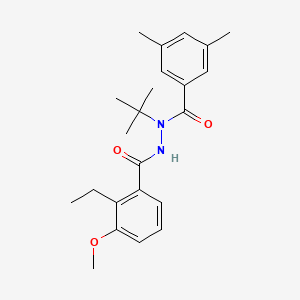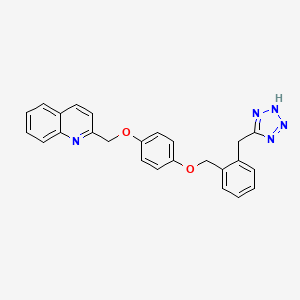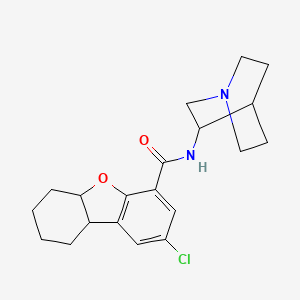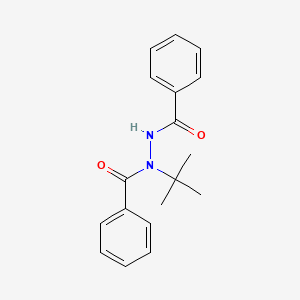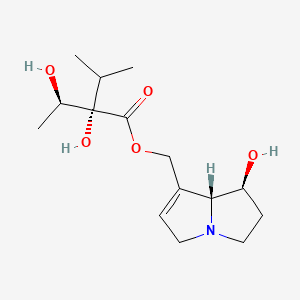
Rinderine
Vue d'ensemble
Description
Rinderine, also known as Heliotridine trachelanthate, is a pyrrolizidine alkaloid . It is primarily used for research purposes .
Synthesis Analysis
Pyrrolizidine alkaloids, such as Rinderine, are toxins biosynthesized by plants. They are typically extracted from plant-based foods and honey using liquid chromatography and tandem mass spectrometry (LC-MS/MS) .Molecular Structure Analysis
The molecular formula of Rinderine is C15H25NO5, and it has a molecular weight of 299.36 . The structure includes two fused five-membered rings containing a nitrogen atom .Chemical Reactions Analysis
Pyrrolizidine alkaloids, including Rinderine, are known for their toxicity. Their detection in food and nutrients is crucial for food safety . Recent advances in the extraction and analysis of these alkaloids have been summarized, with a focus on chromatographic-based analysis and determinations in food .Physical And Chemical Properties Analysis
Rinderine has a molecular weight of 299.36 and its formula is C15H25NO5 . More detailed physical and chemical properties are not available in the current resources.Applications De Recherche Scientifique
Neural Rendering in Computer Graphics
Field
Computer Graphics and Vision
Methods
The method combines classic graphics techniques with deep learning to control image synthesis, employing differentiable renderers and learned components.
Results
The approach has led to controllable and photo-realistic outputs, significantly impacting tasks like novel view synthesis and semantic photo manipulation .
Biomedicine
Field
Biomedical Nanomaterials
Methods
Techniques include the synthesis of bionanomaterials and their physicochemical characterization for medical applications.
Results
The applications have shown promise in revolutionizing regeneration and drug delivery, with specific focus on tissue engineering and malignancy treatment .
Agriculture
Field
Agricultural Chemistry
Methods
In vitro cultures and LC-MS analysis are used to isolate phenolic derivatives and assess the content of pyrrolizidine alkaloids.
Results
The compound has shown very strong activity against Gram-positive bacteria and significant antiproliferative effects against certain cancer cell lines .
Environmental Science
Field
Environmental Science
Methods
Systematic mapping and reviews are conducted to understand the environmental implications of similar alkaloids.
Results
Findings contribute to policy formulation for a more sustainable and inhabitable environment .
Material Science
Field
Material Science and Engineering
Methods
AI techniques like machine learning are used to predict mechanical properties and optimize material behavior.
Results
The application of AI has improved the design and properties of advanced engineering materials .
Analytical Chemistry
Field
Analytical Chemistry
Methods
Advanced LC-MS/MS methods are developed for the sensitive determination and separation of Rinderine and other alkaloids.
Results
The method has achieved low limits of detection and quantification, enhancing the accuracy of chemical analysis in food safety .
This analysis provides a detailed overview of the diverse applications of Rinderine, showcasing its significance across various scientific disciplines. Each application demonstrates the compound’s potential and the ongoing research efforts to harness its properties for innovative solutions.
Phytochemistry
Field
Phytochemistry
Methods
In vitro cultures are used to investigate these metabolites, employing techniques like LC-MS for analysis.
Results
The study led to the isolation of phenolic derivatives and the furano-naphthoquinone rinderol, which showed strong antimicrobial activity and antiproliferative effects against certain cancer cell lines .
Apiculture
Field
Apiculture and Natural Product Chemistry
Methods
Research involves analyzing the chemical properties and biological activities of bee pollen, which includes a spectrum of bioactive compounds.
Results
Bee pollen, with its diverse bioactive compounds, has shown antioxidant, anti-inflammatory, antimicrobial, and potential anticancer properties .
Pharmacology
Field
Pharmacology
Methods
Scientific research includes the synthesis and study of Rinderine’s bioactivity.
Results
The compound has been identified for its potential use in scientific research or pharmaceutical applications .
Safety And Hazards
Propriétés
IUPAC Name |
[(7S,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5/c1-9(2)15(20,10(3)17)14(19)21-8-11-4-6-16-7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12+,13-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVVQRJOGUKCEG-ZRQNBYAXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)O)(C(=O)OCC1=CCN2C1C(CC2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@](C(C)C)(C(=O)OCC1=CCN2[C@H]1[C@H](CC2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rinderine | |
CAS RN |
6029-84-1 | |
| Record name | [(1S,7aR)-2,3,5,7a-Tetrahydro-1-hydroxy-1H-pyrrolizin-7-yl]methyl (2S,3R)-2,3-dihydroxy-2-(1-methylethyl)butanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6029-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rinderine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006029841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RINDERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17O052O4FA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | RINDERINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3531 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



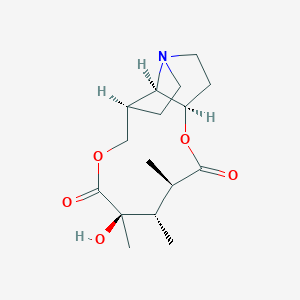
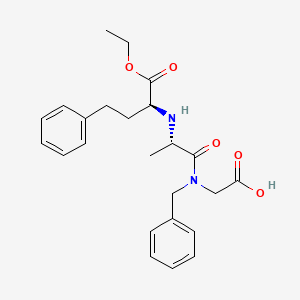
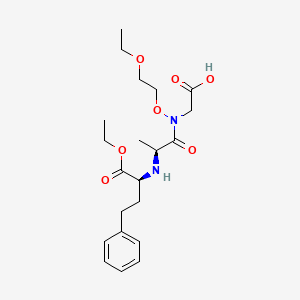

![[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (2R)-2-(hydroxymethyl)-4-[(S)-methylsulfinyl]-2-phenylbutanoate](/img/structure/B1680566.png)
